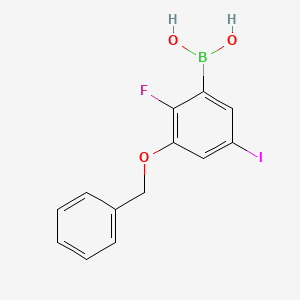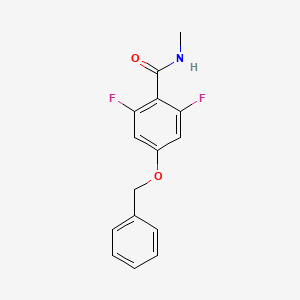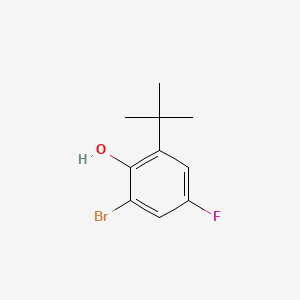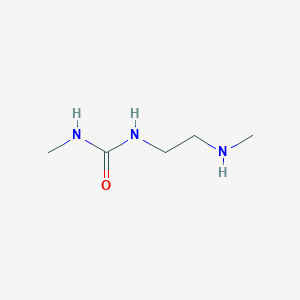
1-Methyl-3-(2-(methylamino)ethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-3-(2-(methylamino)ethyl)urea is an organic compound with the molecular formula C5H13N3O It is a derivative of urea, characterized by the presence of a methyl group and a methylaminoethyl group attached to the urea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-(2-(methylamino)ethyl)urea typically involves the reaction of methylamine with ethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
CH3NH2+C2H5NCO→CH3NHCH2CH2NHCONH2
The reaction is usually conducted in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at around 0-5°C to control the reaction rate and yield.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process.
Análisis De Reacciones Químicas
Types of Reactions
1-Methyl-3-(2-(methylamino)ethyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylaminoethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Formation of urea derivatives with oxidized functional groups
Reduction: Formation of amine derivatives
Substitution: Formation of substituted urea derivatives
Aplicaciones Científicas De Investigación
1-Methyl-3-(2-(methylamino)ethyl)urea has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and protein modification.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a precursor in the manufacturing of agrochemicals and polymers.
Mecanismo De Acción
The mechanism of action of 1-Methyl-3-(2-(methylamino)ethyl)urea involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Methyl-3-(2-(ethylamino)ethyl)urea
- 1-Methyl-3-(2-(propylamino)ethyl)urea
- 1-Methyl-3-(2-(butylamino)ethyl)urea
Uniqueness
1-Methyl-3-(2-(methylamino)ethyl)urea is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the methylaminoethyl group allows for specific interactions with molecular targets, making it a valuable compound in various research applications.
Propiedades
Fórmula molecular |
C5H13N3O |
|---|---|
Peso molecular |
131.18 g/mol |
Nombre IUPAC |
1-methyl-3-[2-(methylamino)ethyl]urea |
InChI |
InChI=1S/C5H13N3O/c1-6-3-4-8-5(9)7-2/h6H,3-4H2,1-2H3,(H2,7,8,9) |
Clave InChI |
BQDQVJYEDIIARU-UHFFFAOYSA-N |
SMILES canónico |
CNCCNC(=O)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


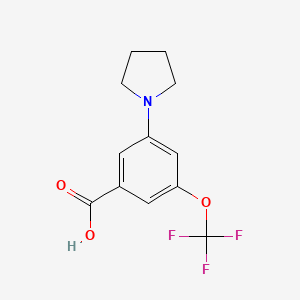

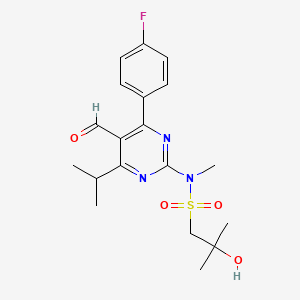
![2,8-Diazaspiro[4.5]decane-8-carboxylic acid,2-(3-furanylcarbonyl)-3-oxo-,1,1-dimethylethyl ester](/img/structure/B14765106.png)

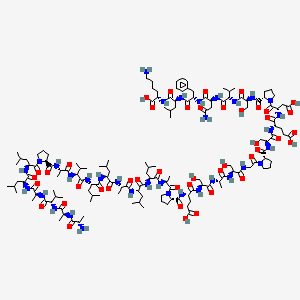
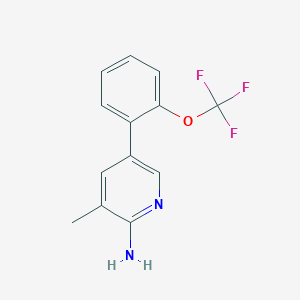

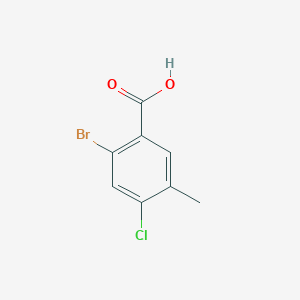
![(4-Methyl-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B14765138.png)

